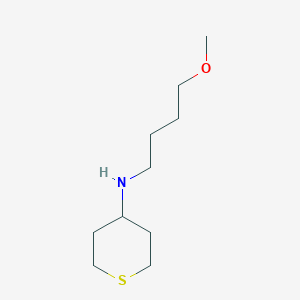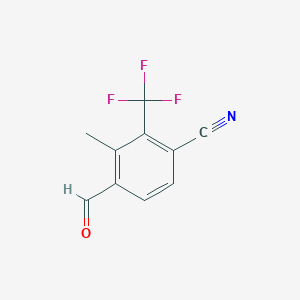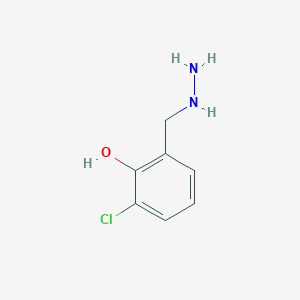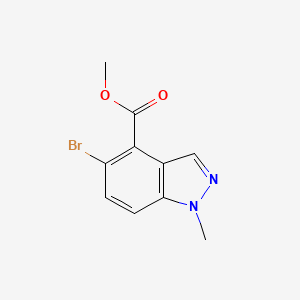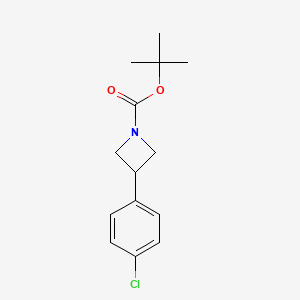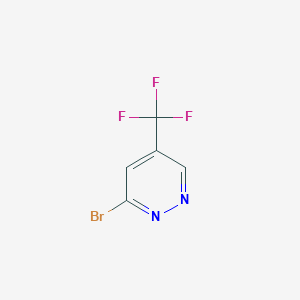
3-Bromo-5-(trifluoromethyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(trifluoromethyl)pyridazine is an organic compound with the molecular formula C5H2BrF3N2 It is a derivative of pyridazine, characterized by the presence of a bromine atom and a trifluoromethyl group attached to the pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Bromo-5-(trifluoromethyl)pyridazine can be synthesized through several methods. One common approach involves the bromination of 5-(trifluoromethyl)pyridazine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be carried out at room temperature or under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 3-amino-5-(trifluoromethyl)pyridazine, while oxidation may produce this compound N-oxide .
Aplicaciones Científicas De Investigación
3-Bromo-5-(trifluoromethyl)pyridazine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-(trifluoromethyl)pyridine: Similar in structure but lacks the nitrogen atoms in the pyridazine ring.
3-Bromo-6-(trifluoromethyl)pyridazine: Another derivative with a different substitution pattern.
Uniqueness
3-Bromo-5-(trifluoromethyl)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C5H2BrF3N2 |
|---|---|
Peso molecular |
226.98 g/mol |
Nombre IUPAC |
3-bromo-5-(trifluoromethyl)pyridazine |
InChI |
InChI=1S/C5H2BrF3N2/c6-4-1-3(2-10-11-4)5(7,8)9/h1-2H |
Clave InChI |
JWJPPTKCFCTADG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NN=C1Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-4-iodothieno[2,3-D]pyrimidine](/img/structure/B13029045.png)
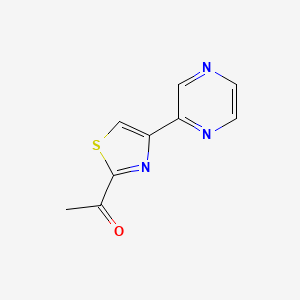
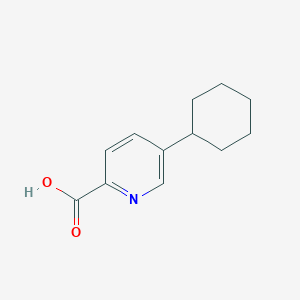
![N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B13029079.png)
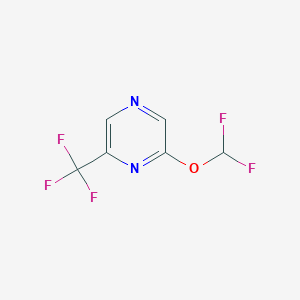
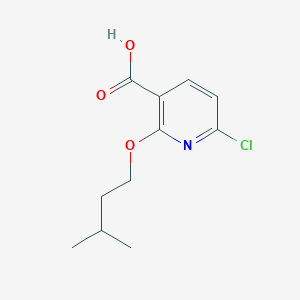
![5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile](/img/structure/B13029092.png)
![N-[3-(Methylamino)propyl]-acetamide HCl](/img/structure/B13029098.png)
